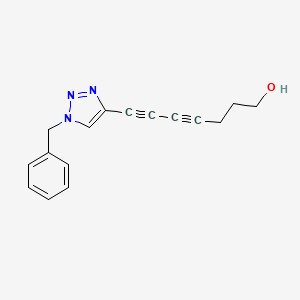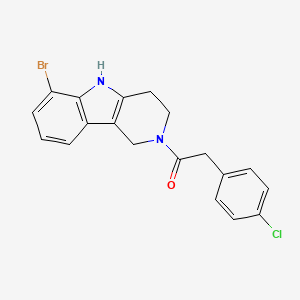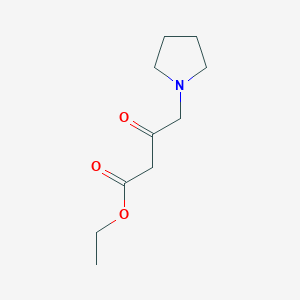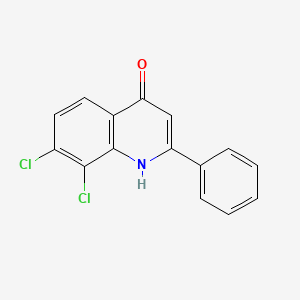
(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one is a chemical compound with a unique structure that includes an azide group and a cyclohexanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one typically involves the introduction of the azide group into a pre-formed cyclohexanone derivative. One common method is the nucleophilic substitution reaction where an appropriate leaving group (such as a halide) on the cyclohexanone is replaced by an azide ion. This reaction is usually carried out in the presence of a solvent like dimethylformamide (DMF) and a base such as sodium azide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in substitution reactions to form other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Reagents like triphenylphosphine (PPh3) can be used in Staudinger reactions to convert azides to amines.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted cyclohexanone derivatives.
科学研究应用
(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in bioconjugation reactions due to the reactivity of the azide group.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of (5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one largely depends on the specific reactions it undergoes. For example, in bioconjugation reactions, the azide group can participate in click chemistry, forming stable triazole linkages with alkynes. This reaction is highly specific and efficient, making it valuable in various applications.
相似化合物的比较
Similar Compounds
(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one is unique due to the presence of both an azide group and a ketone group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
919117-14-9 |
|---|---|
分子式 |
C10H17N3O |
分子量 |
195.26 g/mol |
IUPAC 名称 |
(5R)-2-(2-azidopropan-2-yl)-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H17N3O/c1-7-4-5-8(9(14)6-7)10(2,3)12-13-11/h7-8H,4-6H2,1-3H3/t7-,8?/m1/s1 |
InChI 键 |
FJNNQWBMWPZHJQ-GVHYBUMESA-N |
手性 SMILES |
C[C@@H]1CCC(C(=O)C1)C(C)(C)N=[N+]=[N-] |
规范 SMILES |
CC1CCC(C(=O)C1)C(C)(C)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Piperidinecarboxylic acid, 4-[(1R)-1-[3-[3-fluoro-4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B12638389.png)
![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-4-methoxybenzene](/img/structure/B12638397.png)
![1H-IMidazo[4,5-c]pyridine-1-carboxylic acid, 4-[bis[(1,1-diMethylethoxy)carbonyl]aMino]-, 1,1-diMethylethyl ester](/img/structure/B12638406.png)
acetyl}serine](/img/structure/B12638410.png)
![[8-benzyl-6-[[4-(dimethylamino)phenyl]carbamoyl]-8-azabicyclo[3.2.1]octan-2-yl] N-ethylcarbamate](/img/structure/B12638417.png)
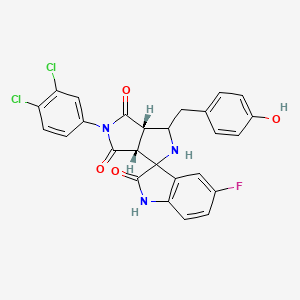
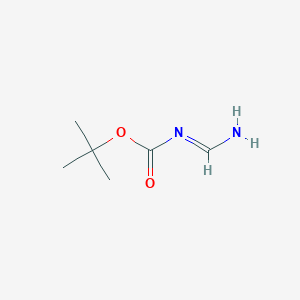
![5-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12638428.png)
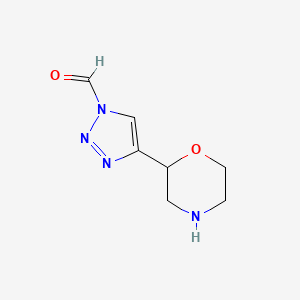
![1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene](/img/structure/B12638448.png)
